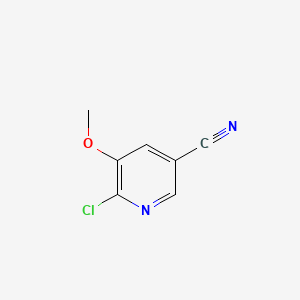

6-Chloro-5-methoxynicotinonitrile

Description

BenchChem offers high-quality 6-Chloro-5-methoxynicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-methoxynicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-11-6-2-5(3-9)4-10-7(6)8/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFREORPCCHPKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901263545 | |

| Record name | 3-Pyridinecarbonitrile, 6-chloro-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256835-79-6 | |

| Record name | 3-Pyridinecarbonitrile, 6-chloro-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256835-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarbonitrile, 6-chloro-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Compound Identification and Physicochemical Profile

An In-depth Technical Guide to 6-Chloro-5-methoxynicotinonitrile

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 6-Chloro-5-methoxynicotinonitrile. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, characterization, strategic applications in medicinal chemistry, and safe handling protocols. The information herein is curated to explain not just the 'what' but the 'why,' empowering scientists to leverage this versatile heterocyclic building block to its full potential.

6-Chloro-5-methoxynicotinonitrile is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their presence in numerous bioactive molecules. The unique arrangement of a chloro, a methoxy, and a nitrile group on the pyridine ring provides a rich platform for synthetic elaboration and diverse molecular interactions.

The fundamental identification details for this compound are summarized below.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 1256835-79-6 | [1][2][3][4] |

| Chemical Name | 6-chloro-5-methoxypyridine-3-carbonitrile | [2] |

| Synonyms | 6-Chloro-5-methoxynicotinonitrile | [3] |

| Molecular Formula | C₇H₅ClN₂O | [2] |

| Molecular Weight | 168.58 g/mol | [2][3] |

| InChI Key | CDFREORPCCHPKC-UHFFFAOYSA-N | [3] |

A clear understanding of the molecule's structure is paramount for any synthetic or analytical endeavor.

Caption: Chemical Structure of 6-Chloro-5-methoxynicotinonitrile.

The predicted physicochemical properties provide a baseline for designing experimental conditions, such as solvent selection and purification methods.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Boiling Point | 266.7 ± 40.0 °C | [2] |

| Density | 1.33 ± 0.1 g/cm³ | [2] |

| pKa | -4.11 ± 0.10 | [2] |

| Physical Form | Solid | [3] |

Synthesis, Purification, and Mechanistic Rationale

While multiple synthetic routes may be conceived, a common and effective strategy for preparing substituted pyridines like 6-Chloro-5-methoxynicotinonitrile involves nucleophilic aromatic substitution (SNAr) on a more halogenated precursor. The following workflow is based on established principles of pyridine chemistry, analogous to procedures reported for similar structures[5].

The proposed synthesis starts from the commercially available 2,6-dichloro-5-nitronicotinonitrile. The process involves two key transformations: reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction to install the methoxy group, and finally, selective reduction to remove the second chloro group. A more direct approach, if the starting material is available, would be a direct methoxylation of a di-chloro precursor.

Caption: Generalized Synthetic Workflow for Chloro-Methoxy-Nicotinonitriles.

Exemplary Synthesis Protocol (Hypothetical)

This protocol describes a plausible synthesis via selective nucleophilic aromatic substitution, a cornerstone reaction in heterocyclic chemistry. The rationale for this choice is the high reactivity of positions 2 and 6 of the pyridine ring towards nucleophiles, especially when activated by an electron-withdrawing group like the nitrile at position 3.

Objective: To synthesize 6-Chloro-5-methoxynicotinonitrile from a suitable precursor, such as 2,6-dichloro-5-methoxynicotinonitrile, via selective dechlorination.

Materials:

-

2,6-dichloro-5-methoxynicotinonitrile (Substrate)

-

Palladium on Carbon (Pd/C, 10%)

-

Triethylamine (Et₃N) or Sodium Acetate (Base)

-

Methanol or Ethanol (Solvent)

-

Hydrogen Gas (H₂)

-

Ethyl Acetate (for extraction)

-

Brine (for washing)

-

Anhydrous Sodium Sulfate (for drying)

-

Silica Gel (for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2,6-dichloro-5-methoxynicotinonitrile (1.0 eq) in methanol (10-20 volumes), add the base (e.g., triethylamine, 1.2 eq). The base acts as a scavenger for the HCl generated during the reaction, preventing side reactions and catalyst deactivation.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., via a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature. The selective removal of a chloro group at the 2-position over the 6-position is often achievable due to steric and electronic effects, a principle described in related transformations[6].

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. This removes the salt byproducts and residual solvent.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate the pure 6-Chloro-5-methoxynicotinonitrile.

Strategic Role in Medicinal Chemistry

The title compound is not merely a synthetic intermediate but a carefully designed building block for drug discovery. Each of its functional groups—chloro, methoxy, and nitrile—plays a strategic role in modulating the pharmacokinetic and pharmacodynamic properties of a lead molecule.

-

The Chloro Group: Halogen atoms, particularly chlorine, are prevalent in FDA-approved drugs[7]. The chloro group on the pyridine ring can significantly enhance binding affinity through halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site. It also increases lipophilicity, which can improve membrane permeability, and can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate[8].

-

The Methoxy Group: The methoxy group is a versatile modulator. Its oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with protein backbones or side chains. Furthermore, its metabolic fate is well-understood; it can be O-demethylated by cytochrome P450 enzymes, which can be a strategic consideration for designing prodrugs or for clearance pathways. Its presence also influences the electronic properties of the aromatic ring and can fine-tune the molecule's overall solubility and conformation[8].

-

The Nitrile Group: The nitrile functionality is a key pharmacophore found in over 30 prescribed medications[9]. It is a metabolically robust group, typically passing through the body unchanged. Its linear geometry and electronic properties make it an excellent bioisostere for a carbonyl group, capable of acting as a hydrogen bond acceptor. This allows chemists to replace potentially labile ester or amide groups with a stable nitrile without losing key binding interactions[9].

Sources

- 1. 1256835-79-6|6-Chloro-5-methoxynicotinonitrile|BLD Pharm [fr.bldpharm.com]

- 2. 6-chloro-5-Methoxypyridine-3-carbonitrile | 1256835-79-6 [chemicalbook.com]

- 3. 6-Chloro-5-methoxynicotinonitrile | 1256835-79-6 [sigmaaldrich.com]

- 4. 1256835-79-6 6-Chloro-5-methoxynicotinonitrile AKSci 7157DK [aksci.com]

- 5. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Contextualizing 6-Chloro-5-methoxynicotinonitrile

An In-depth Technical Guide to the Physical Properties of 6-Chloro-5-methoxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

6-Chloro-5-methoxynicotinonitrile is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The unique arrangement of a chloro group, a methoxy group, and a nitrile function on the pyridine ring creates a molecule with specific electronic and steric properties, making it a valuable building block for the synthesis of more complex molecular architectures. For professionals in drug development, understanding the precise physical properties of such a starting material is not merely academic; it is a foundational requirement for ensuring reproducibility, scalability, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of the known physical characteristics of 6-Chloro-5-methoxynicotinonitrile (CAS No: 1256835-79-6). Where specific experimental data is not publicly available, we will present field-proven, standardized protocols for its determination. The causality behind these experimental choices will be explained to provide a self-validating framework for laboratory investigation.

Part 1: Molecular Identity and Core Physicochemical Data

The initial step in handling any research chemical is to confirm its identity and fundamental properties. These data points are critical for everything from calculating reaction stoichiometries to designing appropriate storage solutions.

The molecular structure of 6-Chloro-5-methoxynicotinonitrile reveals a pyridine ring substituted at position 6 with chlorine, at position 5 with a methoxy group, and at position 3 with a nitrile group. This specific arrangement influences its reactivity, polarity, and potential for intermolecular interactions.

Table 1: Core Physical and Chemical Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1256835-79-6 | |

| Molecular Formula | C₇H₅ClN₂O | |

| Molecular Weight | 168.58 g/mol | |

| Physical Form | Solid | |

| Reported Purity | ≥95% | |

| InChI Key | CDFREORPCCHPKC-UHFFFAOYSA-N | |

| Melting Point | Data not publicly available | N/A |

| Boiling Point | Data not publicly available | N/A |

| Solubility | Data not publicly available | N/A |

Part 2: Spectroscopic and Chromatographic Characterization Workflow

Structural confirmation and purity assessment are paramount. A multi-technique analytical approach is non-negotiable for validating the identity and quality of a research compound. The workflow below illustrates a standard, robust process for the characterization of a novel or newly synthesized batch of 6-Chloro-5-methoxynicotinonitrile.

Caption: Standard workflow for the characterization and qualification of a chemical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry. For 6-Chloro-5-methoxynicotinonitrile, ¹H and ¹³C NMR would provide an unambiguous fingerprint of its molecular skeleton.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the three protons of the methoxy group. Their chemical shifts, splitting patterns (coupling), and integration values would confirm the substitution pattern.

-

¹³C NMR: The carbon NMR would show seven distinct signals, corresponding to each unique carbon atom in the molecule, including the nitrile carbon.

While specific spectral data for this compound is not available in the cited public sources, commercial suppliers may provide it upon request[1].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for identifying impurities. The expected molecular ion peak would correspond to the compound's molecular weight (168.58 g/mol ).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For 6-Chloro-5-methoxynicotinonitrile, key vibrational stretches would be expected for:

-

The C≡N (nitrile) group, typically a sharp, intense band around 2220-2240 cm⁻¹.

-

C-O-C (ether) stretches from the methoxy group.

-

C=C and C=N stretches characteristic of the aromatic pyridine ring.

-

A C-Cl stretch, typically found in the fingerprint region.

Part 3: Standard Protocols for Physical Property Determination

The following are detailed, standardized methodologies for determining the core physical properties that are currently unreported for 6-Chloro-5-methoxynicotinonitrile.

Protocol 1: Melting Point Determination (Capillary Method)

Rationale: The melting point is a critical indicator of purity. A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid, while impurities tend to broaden and depress the melting range.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.

-

Apparatus: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (if unknown, a preliminary rapid heating run can estimate the range).

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow.

Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)

Rationale: Solubility is a critical parameter in drug development, influencing everything from reaction conditions to bioavailability. This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

System Preparation: Add an excess amount of solid 6-Chloro-5-methoxynicotinonitrile to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Sample Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Quantification: Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical technique, such as HPLC-UV or LC-MS.

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Part 4: Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Safety Profile: Based on data for the structural class, 6-Chloro-5-methoxynicotinonitrile is anticipated to be harmful if swallowed (H302). Standard chemical safety precautions are mandatory.

-

Hazard Statements: H302 (Harmful if swallowed).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Caption: Key safety, storage, and handling considerations.

Recommended Storage: To prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). Recommended storage temperatures are between 2-8°C, typical for a laboratory refrigerator. These conditions minimize exposure to moisture and atmospheric oxygen, which could potentially react with the functional groups on the molecule over time.

References

- Spectrum Chemical. (2007-05-17).

- Thermo Fisher Scientific. (2010-04-29).

- CymitQuimica. 6-Chloro-5-methylnicotinonitrile.

- Fisher Scientific. (2008-03-27).

- Sigma-Aldrich. (2025-05-12).

-

PubChem. 6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084. [Link]

- PubChem.

- Chemical Synthesis D

- Refine Chemistry. 6-Chloro-5-methylnicotinonitrile.

- PubChemLite. 6-chloro-5-methoxynicotinic acid (C7H6ClNO3).

- AOBChem. 6-Chloro-5-methoxynicotinic acid.

- PubChemLite. 6-chloro-5-methylnicotinonitrile (C7H5ClN2).

- ChemicalBook. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis.

- Cambridge Isotope Laboratories, Inc.

- PubChemLite.

- ChemicalBook. 6-chloro-5-Methoxypyridine-3-carbonitrile | 1256835-79-6.

- PubChem. 6-Chloro-5-fluoronicotinonitrile | C6H2ClFN2 | CID 46738683.

- BLD Pharm.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

Sources

6-Chloro-5-methoxynicotinonitrile chemical structure

An In-depth Technical Guide to 6-Chloro-5-methoxynicotinonitrile

Introduction

6-Chloro-5-methoxynicotinonitrile is a substituted pyridine derivative that serves as a crucial building block in the synthesis of complex heterocyclic compounds. Its unique arrangement of a chloro group, a methoxy group, and a nitrile function on a pyridine scaffold makes it a versatile intermediate for introducing diverse functionalities. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on the underlying scientific principles.

Physicochemical Properties and Structural Elucidation

The structural attributes of 6-Chloro-5-methoxynicotinonitrile dictate its chemical behavior and potential applications. The electron-withdrawing nature of the nitrile group and the chlorine atom, combined with the electron-donating effect of the methoxy group, creates a unique electronic profile on the pyridine ring, influencing its reactivity in synthetic transformations.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1256835-79-6 | [1] |

| Molecular Formula | C₇H₅ClN₂O | [1] |

| Molecular Weight | 168.58 g/mol | [1] |

| Boiling Point | 266.7±40.0 °C (Predicted) | [1] |

| Density | 1.33±0.1 g/cm³ (Predicted) | [1] |

| pKa | -4.11±0.10 (Predicted) | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

The structure of 6-Chloro-5-methoxynicotinonitrile is confirmed through various spectroscopic techniques, which are detailed in the following sections.

Experimental Protocol: Synthesis via SNAr

This protocol is a representative procedure based on established methodologies for similar pyridine substitutions.

[2]1. Reaction Setup: To a stirred solution of 2,6-dichloro-5-cyanopyridine (1.0 eq) in anhydrous methanol (MeOH, ~10 mL per gram of starting material), add sodium methoxide (1.0-1.2 eq) portion-wise at room temperature. The choice of a slight excess of the nucleophile ensures complete conversion of the starting material. 2. Reaction Monitoring: Stir the reaction mixture at ambient temperature for 16-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material. 3. Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer). The aqueous wash removes excess inorganic salts and methanol. 4. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel or by recrystallization to yield the pure 6-Chloro-5-methoxynicotinonitrile.

Applications in Medicinal Chemistry and Drug Discovery

The structural motifs present in 6-Chloro-5-methoxynicotinonitrile are of significant interest in medicinal chemistry. The pyridine core is a common scaffold in many FDA-approved drugs, and the specific substituents provide handles for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

-

Role of the Chloro Group: The chlorine atom can engage in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a biological target. I[3][4]t also increases lipophilicity, which can improve membrane permeability. The presence of chlorine is a common feature in many pharmaceuticals. *[5] Role of the Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and can be metabolically labile, offering a potential site for modification to tune the metabolic stability of a drug candidate. *[3][4] Role of the Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, allowing for diverse downstream derivatization. It can also act as a hydrogen bond acceptor or a bioisostere for other functional groups.

This compound is a valuable intermediate for creating libraries of novel compounds for screening against various therapeutic targets, particularly in oncology and inflammatory diseases where kinase inhibition is a key mechanism.

[6]### 5. Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 6-Chloro-5-methoxynicotinonitrile. Based on data for structurally related compounds, the following hazards should be considered.

- H302: Harmful if swallowed. [1][8] * H312: Harmful in contact with skin. [8] * H315: Causes skin irritation. [8] * H319: Causes serious eye irritation. [8] * H332: Harmful if inhaled. *[8] Precautionary Measures:

- Work in a well-ventilated area or a chemical fume hood. [7][9] * Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. [7][9] * Avoid breathing dust, fumes, or vapors. [9] * Wash hands thoroughly after handling. [7][9] * Store in a tightly closed container in a cool, dry place.

6-Chloro-5-methoxynicotinonitrile is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its structure, characterized by a unique substitution pattern on a pyridine ring, offers multiple avenues for chemical modification. A thorough understanding of its physicochemical properties, spectroscopic signature, and synthetic accessibility is essential for its effective utilization in research and development, particularly in the quest for novel therapeutic agents.

References

- Fisher Scientific. (2008, March 27). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2010, April 29). SAFETY DATA SHEET.

- BLD Pharm. 1256835-79-6|6-Chloro-5-methoxynicotinonitrile.

- PubChem. 6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084.

- CymitQuimica. 6-Chloro-5-methylnicotinonitrile.

- ChemicalBook. 6-chloro-5-Methoxypyridine-3-carbonitrile | 1256835-79-6.

- Unknown Source. 6-Chloro-5-methylnicotinonitrile.

- PubChem. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961.

- AOBChem. 6-Chloro-5-methoxynicotinic acid.

- Sigma-Aldrich. 6-Chloro-5-fluoronicotinonitrile | 1020253-14-8.

- Chemical Synthesis Database. 6-chloro-5-methylnicotinamide.

- Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery.

- BenchChem. Application Notes and Protocols for 4-Chloro-6-methoxynicotinonitrile Derivatives.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- ChemicalBook. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis.

- Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.

- PubChemLite. Methyl 6-chloro-5-methoxynicotinate (C8H8ClNO3).

- Unknown Source. Methyl 5-chloro-6-methoxynicotinate.

- BLD Pharm. 1360952-35-7|Methyl 6-chloro-5-(trifluoromethyl)nicotinate.

- PubChemLite. 6-chloro-5-methoxynicotinic acid (C7H6ClNO3).

- BenchChem. An In-depth Technical Guide on the Spectral Data of 6-Chloro-4-methoxynicotinaldehyde.

- Pathania, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Medicinal Chemistry, 12(1), 37-57.

- Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

- Ishihara, Y. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube.

- Chemical-Suppliers. 2-Chloro-6-methylnicotinonitrile | CAS 28900-10-9.

- PubChemLite. 6-chloro-2-methoxynicotinonitrile (C7H5ClN2O).

- SpectraBase. 6-Chloro-o-anisonitrile.

- Google Patents. (2007). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

Sources

- 1. 6-chloro-5-Methoxypyridine-3-carbonitrile | 1256835-79-6 [chemicalbook.com]

- 2. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. drughunter.com [drughunter.com]

- 4. youtube.com [youtube.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. 6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 6-Chloro-5-methoxynicotinonitrile

Abstract

6-Chloro-5-methoxynicotinonitrile, a substituted pyridine derivative, is a heterocyclic building block of significant interest to the chemical and pharmaceutical sciences. Its distinct arrangement of a chloro group, a methoxy group, and a nitrile function on a pyridine core imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, including its molecular weight, established synthesis workflows, and its functional role in modern drug discovery. Particular emphasis is placed on the strategic importance of the chloro and methoxy substituents, which are pivotal in modulating biological activity and pharmacokinetic profiles of derivative compounds. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this scaffold in their scientific endeavors.

Core Physicochemical & Structural Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental properties. 6-Chloro-5-methoxynicotinonitrile is identified by a unique set of physical and chemical characteristics that dictate its reactivity, solubility, and analytical signature.

Key Data Summary

The essential quantitative data for 6-Chloro-5-methoxynicotinonitrile are summarized below. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and registration in chemical databases.

| Property | Value | Source |

| Molecular Weight | 168.58 g/mol | Calculated |

| Molecular Formula | C₇H₅ClN₂O | N/A |

| CAS Number | 1256835-79-6 | [1][2] |

| Canonical SMILES | COC1=C(N=CC(=C1)C#N)Cl | N/A |

| InChI Key | Information not available | N/A |

| Appearance | Solid (predicted) | N/A |

Structural Identification

Accurate structural identification is paramount for differentiating isomers and ensuring chemical integrity. The IUPAC name for this compound is 6-chloro-5-methoxypyridine-3-carbonitrile . The connectivity of the atoms is depicted in the diagram below, generated using the DOT language to illustrate the core pyridine ring substituted with chloro, methoxy, and cyano (nitrile) functional groups at positions 6, 5, and 3, respectively.

Caption: Atomic connectivity of 6-Chloro-5-methoxynicotinonitrile.

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for 6-chloro-5-methoxynicotinonitrile is not extensively documented in public literature, a logical and efficient synthetic route can be devised based on established pyridine chemistry. A common strategy involves the nucleophilic aromatic substitution (SNAr) on a polysubstituted pyridine precursor.

Proposed Synthetic Workflow

The synthesis of related compounds, such as 2-amino-3-nitro-6-methoxypyridine, often involves the methoxylation of a corresponding chloropyridine precursor using sodium methoxide.[3] This established transformation serves as a reliable precedent. The workflow diagram below outlines a plausible, multi-step synthesis beginning from a commercially available starting material.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol (Exemplary)

This protocol is a generalized representation based on analogous reactions.[3]

-

Reaction Setup: To a solution of a suitable dichlorinated nicotinonitrile precursor in anhydrous methanol (MeOH) under an inert atmosphere (e.g., Nitrogen or Argon), add sodium methoxide (NaOMe) (1.0 to 1.5 molar equivalents) portion-wise at a controlled temperature, typically between 10-30°C.

-

Causality: The use of a polar protic solvent like methanol is crucial as it solvates the sodium methoxide, facilitating the nucleophilic attack of the methoxide ion. The chloro position most susceptible to SNAr will be preferentially substituted. The reaction progress should be diligently monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reaction Monitoring: The reaction is stirred at ambient or slightly elevated temperature for a period of 4 to 24 hours until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is carefully quenched by pouring it into water. The resulting precipitate or solution is then extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Trustworthiness: This aqueous work-up is a self-validating step; it removes inorganic salts and unreacted polar reagents, providing a crude product that is significantly purer than the initial reaction mixture.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the pure 6-Chloro-5-methoxynicotinonitrile.

Role and Application in Drug Discovery

The pyridine scaffold is one of the most ubiquitous N-heterocycles in FDA-approved pharmaceuticals, prized for its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for a phenyl ring.[4] The specific substituents on 6-Chloro-5-methoxynicotinonitrile—chloro and methoxy groups—are not mere decorations; they are strategically important functional groups in medicinal chemistry.[5][6]

The Strategic Value of Chloro and Methoxy Groups

-

Chloro Group: The chloro substituent is a mild deactivating group and an ortho-para director in electrophilic aromatic substitution, but more importantly in drug design, it is a lipophilic group that can enhance membrane permeability.[6] It can also form halogen bonds with protein backbones, providing an additional, specific interaction to improve binding affinity. Its presence provides a reactive handle for further chemical modifications via cross-coupling reactions (e.g., Suzuki, Heck), allowing for the generation of diverse molecular libraries for lead optimization.[7]

-

Methoxy Group: The methoxy group is a strong activating group and has a profound impact on a molecule's properties.[8] It can act as a hydrogen bond acceptor and its presence can significantly alter the conformation of a molecule, potentially locking it into a bioactive conformation.[6][8] Furthermore, the methoxy group can influence metabolic stability; it can be a site of O-demethylation by cytochrome P450 enzymes, a predictable metabolic pathway that can be engineered by medicinal chemists.[5]

Therapeutic Potential

Substituted nicotinonitrile derivatives are actively investigated as potential therapeutics, particularly in oncology and inflammation.[7] Their mode of action often involves the inhibition of critical signaling proteins like kinases. The scaffold of 6-Chloro-5-methoxynicotinonitrile is an ideal starting point for developing kinase inhibitors, where the nitrile and pyridine nitrogen can form key interactions in the hinge region of an ATP-binding pocket, while the chloro and methoxy groups can be tailored to achieve potency and selectivity in other regions of the binding site.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-Chloro-5-methoxynicotinonitrile is not widely available, data from structurally similar chloropyridines and nitriles suggest that appropriate precautions are necessary.

-

General Handling: Use only under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Potential Hazards (Inferred from Analogues): Based on related compounds like 6-Chloro-3-pyridinecarbonitrile, this compound may be harmful if swallowed or in contact with skin, and may cause skin, eye, and respiratory irritation.[9]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Inhalation: Move person to fresh air.

-

Ingestion: Seek immediate medical advice.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Researchers must always consult a specific, supplier-provided SDS before handling this chemical and perform a thorough risk assessment.

References

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). Drug Hunter. Retrieved January 10, 2026, from [Link]

-

6-CHLORO-5-METHOXYPYRIDINE-3-CARBONITRILE | 1256835-79-6. (n.d.). INDOFINE Chemical Company. Retrieved January 10, 2026, from [Link]

-

6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

The role of the methoxy group in approved drugs. (2024). PubMed. Retrieved January 10, 2026, from [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). YouTube. Retrieved January 10, 2026, from [Link]

-

6-Chloro-5-methoxypyridin-3-ol | CAS No : 1105933-54-7. (n.d.). Pharmaffiliates. Retrieved January 10, 2026, from [Link]

-

Methyl 6-chloro-5-hydroxynicotinate | C7H6ClNO3 | CID 46941479. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

Methyl 6-chloro-5-methoxynicotinate (C8H8ClNO3). (n.d.). PubChemLite. Retrieved January 10, 2026, from [Link]

-

5-(3-Chlorophenyl)-6-methoxynicotinonitrile | C13H9ClN2O | CID 177682068. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC. Retrieved January 10, 2026, from [Link]

-

Methyl 5-chloro-6-methoxynicotinate. (n.d.). Bldepharm. Retrieved January 10, 2026, from [Link]

-

6-chloro-5-methylnicotinamide. (n.d.). Chemical Synthesis Database. Retrieved January 10, 2026, from [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journals. Retrieved January 10, 2026, from [Link]

- Process for producing 2,3-diamino-6-methoxypyridine. (n.d.). Google Patents.

Sources

- 1. 6-chloro-5-Methoxypyridine-3-carbonitrile | 1256835-79-6 [chemicalbook.com]

- 2. 6-CHLORO-5-METHOXYPYRIDINE-3-CARBONITRILE | 1256835-79-6 | INDOFINE Chemical Company [indofinechemical.com]

- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Chloro-3-pyridinecarbonitrile 97 33252-28-7 [sigmaaldrich.com]

6-Chloro-5-methoxynicotinonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-Chloro-5-methoxynicotinonitrile

Abstract

6-Chloro-5-methoxynicotinonitrile is a pivotal heterocyclic building block in the development of modern pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a chloro, methoxy, and cyano group on a pyridine core, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive technical overview of the primary synthetic pathways to this target molecule. We will delve into the strategic considerations for its synthesis, focusing on a highly plausible and industrially relevant route involving regioselective nucleophilic aromatic substitution (SNAr). The discussion emphasizes the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols. This document is intended for researchers, medicinal chemists, and process development scientists seeking a thorough understanding of the synthesis of this valuable compound.

Introduction: The Significance of a Polysubstituted Pyridine Core

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of top-selling drugs.[1] The specific arrangement of electron-withdrawing and electron-donating groups on the pyridine ring, as seen in 6-Chloro-5-methoxynicotinonitrile (CAS No. 1256835-79-6), provides multiple reaction handles for further molecular elaboration.[2] The chloro group serves as an excellent leaving group for nucleophilic substitution or as a handle for cross-coupling reactions.[3][4] The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocycles.[5][6] The methoxy group, an electron-donating substituent, modulates the electronic properties and reactivity of the pyridine ring.

The challenge in synthesizing such a molecule lies in achieving the correct regiochemistry of the substituents in a high-yielding and scalable manner. This guide will focus on the most logical and efficient strategies to achieve this outcome.

Retrosynthetic Analysis: Strategic Disconnections

A retrosynthetic analysis of 6-Chloro-5-methoxynicotinonitrile reveals two primary strategic disconnections. The most direct approach involves the functionalization of a pre-existing dichlorinated pyridine core. This strategy hinges on the ability to control the regioselective displacement of one chlorine atom over the other.

Caption: Experimental workflow for the synthesis via regioselective methoxylation.

Detailed Experimental Protocol

This protocol is adapted from analogous, well-established procedures for the regioselective methoxylation of dichloropyridines. [7] Materials and Reagents:

-

2,6-Dichloronicotinonitrile

-

Sodium methoxide (NaOMe), solution in methanol or solid

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a stirred solution of 2,6-dichloronicotinonitrile (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of starting material), add a solution of sodium methoxide (1.0-1.1 eq) in methanol dropwise at room temperature (20-25 °C). If using solid sodium methoxide, it can be added portion-wise, ensuring the temperature does not significantly increase.

-

Reaction Execution: Stir the reaction mixture at ambient temperature for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

-

Work-up: Upon completion, dilute the reaction mixture with water (approx. 20 mL per gram of starting material).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 20 mL per gram of starting material).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL per gram of starting material). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford 6-Chloro-5-methoxynicotinonitrile as a solid.

| Parameter | Condition | Rationale / Causality |

| Solvent | Anhydrous Methanol | Serves as both the solvent and the source of the methoxide nucleophile when using sodium metal, or as the solvent for sodium methoxide. [7] |

| Temperature | 20-25 °C (Ambient) | SNAr reactions on activated pyridines are often efficient at room temperature, minimizing potential side reactions. [3][7] |

| Stoichiometry | ~1.0 equivalent of NaOMe | Using a stoichiometric amount of the nucleophile ensures mono-substitution and minimizes the risk of a second substitution reaction. |

| Reaction Time | 16-24 hours | Allows the reaction to proceed to completion at a moderate temperature. Monitoring is crucial. |

| Work-up | Aqueous Quench | Neutralizes any remaining base and prepares the mixture for extraction. |

| Purification | Column Chromatography | Separates the desired mono-substituted product from any unreacted starting material, di-substituted by-product, and other impurities. |

Alternative Synthetic Considerations

Chlorination of a Hydroxy Precursor

An alternative route could begin with a 6-hydroxy-5-methoxypyridine derivative. The critical step would be the conversion of the hydroxyl group to a chloro group.

Conceptual Steps:

-

Starting Material: 6-Hydroxy-5-methoxynicotinamide or the corresponding carboxylic acid.

-

Chlorination: Treatment with a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) would convert the hydroxypyridine (which exists predominantly as the pyridone tautomer) to the desired 6-chloro derivative. This type of transformation is a classic method for preparing chloropyridines. [8]3. Dehydration (if starting from amide): If the precursor is a nicotinamide, the chlorinating agent (e.g., POCl₃) can often simultaneously effect dehydration of the amide to the nitrile.

This route's viability depends entirely on the accessibility of the 6-hydroxy-5-methoxynicotinonitrile precursor.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1: Regioselective SNAr | Pathway 2: Chlorination of Hydroxy Precursor |

| Starting Material | 2,6-Dichloronicotinonitrile | 6-Hydroxy-5-methoxynicotinonitrile |

| Key Transformation | Nucleophilic Aromatic Substitution | Dehydrative Chlorination |

| Number of Steps | Typically 1 step from precursor | 1-2 steps from precursor |

| Reagent Profile | Sodium methoxide (corrosive base) | POCl₃ / SOCl₂ (highly corrosive, moisture-sensitive) [8] |

| Scalability | High, conditions are generally mild and scalable. | Moderate to High, though handling large quantities of POCl₃ requires specialized equipment. |

| Regioselectivity | Generally high and predictable. [7] | Not applicable (functional group interconversion). |

| Overall Yield | Potentially high. | Dependent on the efficiency of the chlorination step. |

Purification and Characterization

The final product, 6-Chloro-5-methoxynicotinonitrile, is typically a solid at room temperature. [2]

-

Purification: The most common method for purification on a laboratory scale is silica gel column chromatography. For larger scales, recrystallization from a suitable solvent system would be the preferred method.

-

Characterization: The identity and purity of the final compound should be confirmed by a suite of analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the regiochemistry of the substituents.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

-

Melting Point: To assess the purity of the crystalline solid.

-

Conclusion

The synthesis of 6-Chloro-5-methoxynicotinonitrile is most efficiently achieved through a regioselective nucleophilic aromatic substitution on 2,6-dichloronicotinonitrile. This pathway leverages well-understood principles of pyridine chemistry and offers a direct, scalable, and high-yielding route to this valuable intermediate. [4][7]The causality behind the choice of reagents and conditions is rooted in the electronic properties of the substituted pyridine ring, which activate it for a predictable SNAr reaction. By following the detailed protocols and understanding the underlying mechanisms outlined in this guide, researchers and drug development professionals can confidently produce this key building block for their discovery and development programs.

References

- A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution - Benchchem. (n.d.).

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.).

- Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation - YouTube. (2022, August 14).

- nucleophilic aromatic substitutions - YouTube. (2019, January 19).

- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF - ResearchGate. (n.d.).

- What are the various methods for preparing 2-Chloro-3-cyanopyridine? - FAQ - Guidechem. (n.d.).

- Advances in Synthetic Methodologies of 2-chloro-5-cyanopyridine - ChemicalBook. (2025, April 16).

- Nucleophilic aromatic substitution - Wikipedia. (n.d.).

- Cyanation - Wikipedia. (n.d.).

- 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis - ChemicalBook. (n.d.).

- 6-Chloro-5-methoxynicotinonitrile | 1256835-79-6 - Sigma-Aldrich. (n.d.).

- Preparation of Cyanopyridines by Direct Cyanation. (n.d.).

- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (n.d.).

Sources

- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 2. 6-Chloro-5-methoxynicotinonitrile | 1256835-79-6 [sigmaaldrich.com]

- 3. youtube.com [youtube.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Cyanation - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 7. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

A Technical Guide to the Synthesis of 6-Chloro-5-methoxynicotinonitrile: Strategic Selection of Starting Materials and Synthetic Routes

Executive Summary and Strategic Imperatives

6-Chloro-5-methoxynicotinonitrile is a pivotal heterocyclic building block in medicinal chemistry and agrochemical research. Its utility stems from the orthogonal reactivity of its functional groups: the nitrile can be hydrolyzed or reduced, the chloro group is susceptible to nucleophilic substitution, and the methoxy group can be cleaved to reveal a phenol. The pyridine core itself offers a scaffold for creating complex, biologically active molecules. However, the synthesis of this compound is non-trivial, primarily due to the challenge of achieving the desired 3,5,6-substitution pattern on the pyridine ring with high regioselectivity.

This guide provides an in-depth analysis of the viable synthetic pathways to 6-Chloro-5-methoxynicotinonitrile, with a core focus on the strategic selection of starting materials. We will dissect the synthetic routes from two primary perspectives:

-

The Direct Approach: Utilizing a pre-functionalized pyridine precursor, 2,3-Dichloro-5-methoxypyridine, and introducing the nitrile group in the final step. This route prioritizes speed and predictability.

-

The De Novo Approach: Constructing the target molecule from more fundamental, and often more economical, pyridine precursors. This strategy involves a multi-step sequence and is suited for large-scale synthesis where cost of starting materials is a primary driver.

We will explore the underlying chemical principles, provide field-proven experimental insights, and present a decision framework to guide researchers in selecting the optimal synthetic strategy for their specific needs, whether for rapid lead discovery or scalable process development.

The Direct Approach: Cyanation of 2,3-Dichloro-5-methoxypyridine

The most straightforward and reliable method to synthesize 6-Chloro-5-methoxynicotinonitrile is through the cyanation of 2,3-Dichloro-5-methoxypyridine. This starting material is commercially available, albeit at a relatively high cost, making this route ideal for laboratory-scale synthesis where time and yield are more critical than raw material expense.[1][2][3]

Core Starting Material Analysis

| Starting Material | CAS Number | Molecular Formula | Key Attributes |

| 2,3-Dichloro-5-methoxypyridine | 885168-12-7 | C6H5Cl2NO | A direct precursor with the required chloro and methoxy groups in position.[1][3] |

This precursor simplifies the synthesis to a single, crucial C-C bond formation step: the introduction of the nitrile group.

Reaction Principle: Transition-Metal-Catalyzed Cyanation

While classical methods like the Rosenmund-von Braun reaction (using stoichiometric copper(I) cyanide at high temperatures) exist, modern organic synthesis heavily favors transition-metal-catalyzed cross-coupling reactions for their milder conditions, broader functional group tolerance, and higher yields.[4] Palladium-catalyzed cyanation is particularly effective for (hetero)aryl halides.[5]

The catalytic cycle, in essence, involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the pyridine, followed by transmetalation with a cyanide source (often a zinc or copper cyanide species), and finally, reductive elimination to yield the nicotinonitrile product and regenerate the palladium(0) catalyst. The key challenge in our specific substrate is the regioselective cyanation at the 2-position over the 3-position. The 2-position of the pyridine ring is more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition, favoring the desired product.

Workflow for Palladium-Catalyzed Cyanation

Caption: Palladium-catalyzed cyanation workflow.

Detailed Experimental Protocol (Representative)

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 2,3-Dichloro-5-methoxypyridine (1.0 eq.), zinc cyanide (Zn(CN)₂, 0.6 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 6-Chloro-5-methoxynicotinonitrile.

Causality and Optimization Insights

-

Choice of Cyanide Source: Zinc cyanide is often preferred over more toxic alkali metal cyanides like KCN or NaCN.[5] It is less nucleophilic, reducing the rate of catalyst deactivation. The use of potassium ferrocyanide has also been explored as a less toxic alternative in some systems.[6]

-

Catalyst and Ligand: While Pd(PPh₃)₄ is a common choice, other palladium sources and ligands can be screened to optimize the reaction. For electron-poor heteroaryl chlorides, electron-rich and bulky phosphine ligands can accelerate the oxidative addition step.

-

Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are typically used to ensure the solubility of the reagents and facilitate the reaction.

The De Novo Approach: Multi-step Synthesis from Basic Pyridines

For large-scale production, the cost of 2,3-Dichloro-5-methoxypyridine can be prohibitive. A more economical strategy involves building the target molecule from simpler, cheaper starting materials. This approach requires careful planning to control the regiochemistry of each substitution.

Strategy 1: From 2-Amino-5-methoxypyridine

This route is theoretically efficient but hinges on a challenging regioselective chlorination step.

Caption: Synthesis from 2-Amino-5-methoxypyridine.

Scientific Rationale and Challenges:

-

Step 1: Regioselective Chlorination: The primary challenge lies in selectively chlorinating the C6 position. The pyridine ring is activated by both the amino and methoxy groups, which could lead to a mixture of chlorinated products.[7] Achieving high regioselectivity would likely require significant optimization of the chlorinating agent (e.g., N-chlorosuccinimide) and reaction conditions.

-

Step 2: Sandmeyer Reaction: This is a classic transformation to convert an amino group into a nitrile via a diazonium salt intermediate. While reliable, it involves the use of toxic copper cyanide and requires careful temperature control during the diazotization step.

Strategy 2: From 2,6-Dichloropyridine

This pathway offers better control over regiochemistry through a more linear, stepwise functionalization approach.

Caption: Synthesis from 2,6-Dichloropyridine.

Scientific Rationale and Advantages:

-

Step 1: Nitration: Nitration of 2,6-dichloropyridine is directed to the 3-position due to the deactivating, meta-directing nature of the chloro groups and the pyridine nitrogen.

-

Step 2: Selective Methoxylation: The nitro group strongly activates the adjacent C6 position towards nucleophilic aromatic substitution. This allows for the selective displacement of one chlorine atom with sodium methoxide to install the methoxy group.[8]

-

Steps 3 & 4: Reduction and Sandmeyer Reaction: The reduction of the nitro group to an amine, followed by a Sandmeyer reaction, is a well-established and high-yielding sequence to introduce the nitrile group.

This route, while longer, provides excellent control over the introduction of each functional group, making it a more robust and scalable option.[7]

Starting Material Analysis and Decision Framework

The choice of starting material is a critical decision that balances cost, time, and synthetic complexity.

| Starting Material | Typical Use Case | Advantages | Disadvantages | Synthetic Steps |

| 2,3-Dichloro-5-methoxypyridine | Lab-scale, rapid synthesis | High predictability, short route | High cost, limited suppliers[1][2] | 1 |

| 2-Amino-5-methoxypyridine | Exploratory research | Potentially shorter de novo route | Difficult regioselective chlorination | 2 |

| 2,6-Dichloropyridine | Process development, scale-up | Low cost, readily available, high regiochemical control[7] | Longer synthetic route, more unit operations | 4+ |

Conclusion: A Framework for Strategic Synthesis

The synthesis of 6-Chloro-5-methoxynicotinonitrile is a solvable challenge in synthetic chemistry, with the optimal path being dictated by the specific goals of the research or development program.

-

For drug discovery and medicinal chemistry programs , where speed and the rapid generation of analogs are paramount, the direct cyanation of 2,3-Dichloro-5-methoxypyridine is the superior strategy. The higher cost of the starting material is justified by the savings in time and labor.

-

For process chemistry and large-scale manufacturing , where cost of goods is a critical driver, a de novo synthesis starting from an inexpensive precursor like 2,6-Dichloropyridine is the most logical approach. The multi-step sequence is more labor-intensive to develop but offers a more economical and scalable long-term solution.

By understanding the causality behind the reaction choices and the trade-offs associated with each starting material, researchers can confidently select and execute the most appropriate synthetic route to access this valuable chemical intermediate.

References

-

Reagentia. (n.d.). 2,3-Dichloro-5-methoxypyridine (1 x 5 g). Retrieved from [Link]

-

Chemsrc.com. (2025). 2,3-Dichloro-5-methoxypyridine Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd.. Retrieved from [Link]

-

Wang, L., et al. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. RSC Advances, 10(15), 8994-9005. Retrieved from [Link]

-

Lookchem. (n.d.). Cas 885168-12-7, 2,3-DICHLORO-5-METHOXYPYRIDINE. Retrieved from [Link]

- Google Patents. (2001). WO2001017970A1 - Process for the preparation of 2-cyanopyridines.

-

Anderson, K. W., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 82-85. Retrieved from [Link]

- Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Patsnap. (2016). Preparation method of 2,4-dichloro-5-methoxypyrimidine. Retrieved from [Link]

-

INIS-IAEA. (1982). Preparation of 2,3-dichloro-5-trichloromethylpyridine. Retrieved from [Link]

- Google Patents. (2021). CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine.

-

Shastin, A. V. (2018). Copper-Catalyzed Cyanation Reactions. IntechOpen. Retrieved from [Link]

- Google Patents. (2010). CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.

Sources

- 1. 2,3-Dichloro-5-methoxypyridine (1 x 5 g) | Reagentia [reagentia.eu]

- 2. 2,3-Dichloro-5-methoxypyridine Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 3. lookchem.com [lookchem.com]

- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis - chemicalbook [chemicalbook.com]

A Senior Scientist's Guide to the Spectroscopic Characterization of 6-Chloro-5-methoxynicotinonitrile

Abstract

This technical guide provides a detailed framework for the spectroscopic characterization of 6-Chloro-5-methoxynicotinonitrile (CAS No. 1256835-79-6), a substituted pyridine derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the analytical reasoning behind the structural elucidation of this molecule. This document synthesizes predictive analysis based on established spectroscopic principles with actionable, field-proven protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will explore the anticipated spectral features, the causality behind experimental design, and the integrated workflow required to achieve unambiguous structural confirmation. This guide is intended for researchers, chemists, and quality control professionals engaged in the synthesis and analysis of complex heterocyclic compounds.

Introduction and Molecular Structure

6-Chloro-5-methoxynicotinonitrile is a heterocyclic aromatic compound featuring a pyridine core substituted with chloro, methoxy, and cyano functional groups. These substituents create a unique electronic environment that defines its chemical reactivity and provides distinct signatures for spectroscopic analysis. Understanding this structure is the foundational step in interpreting the data we will acquire.

Key Molecular Information:

-

Chemical Name: 6-Chloro-5-methoxypyridine-3-carbonitrile

-

CAS Number: 1256835-79-6[1]

-

Molecular Formula: C₇H₅ClN₂O[1]

-

Molecular Weight: 168.58 g/mol [1]

Caption: Chemical structure of 6-Chloro-5-methoxynicotinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6-Chloro-5-methoxynicotinonitrile, we anticipate specific, well-resolved signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The structure contains two distinct aromatic protons and one methoxy group. The electron-withdrawing nature of the nitrile and the pyridine nitrogen, combined with the effects of the chloro and methoxy groups, allows for a confident prediction of their chemical shifts.

| Predicted Signal | Multiplicity | Approx. δ (ppm) | Assignment | Rationale |

| H-2 | Doublet (d) | 8.5 - 8.7 | Proton at C2 | Deshielded by adjacent nitrogen and para to the electron-withdrawing cyano group. |

| H-4 | Doublet (d) | 8.1 - 8.3 | Proton at C4 | Deshielded by the adjacent cyano group and para to the chloro substituent. |

| -OCH₃ | Singlet (s) | 3.9 - 4.1 | Methoxy Protons | Typical range for an aryl methoxy group. Appears as a singlet as there are no adjacent protons. |

Note: The coupling constant (J) between H-2 and H-4 is expected to be small (meta-coupling, approx. 2-3 Hz).

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum should reveal all seven unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronic effects of the substituents.

| Predicted Signal | Approx. δ (ppm) | Assignment | Rationale |

| C3-CN | 115 - 118 | Nitrile Carbon | Characteristic chemical shift for a nitrile carbon. |

| C3 | 110 - 115 | Aromatic C3 | Shielded position, attached to the cyano group. |

| C5 | 155 - 160 | Aromatic C5 | Deshielded due to direct attachment to the electronegative oxygen atom. |

| C4 | 140 - 145 | Aromatic C4 | Deshielded aromatic carbon. |

| C2 | 150 - 155 | Aromatic C2 | Deshielded due to proximity to the ring nitrogen. |

| C6 | 145 - 150 | Aromatic C6 | Deshielded by both the ring nitrogen and the attached chlorine atom. |

| -OCH₃ | 55 - 60 | Methoxy Carbon | Typical range for an aryl methoxy carbon. |

Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 6-Chloro-5-methoxynicotinonitrile.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often preferred for its volatility and simple residual solvent peak, but DMSO-d₆ is a stronger solvent if solubility is an issue.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Acquire for 16-32 scans.

-

Set a spectral width of -2 to 12 ppm.

-

Use a relaxation delay (d1) of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire for 1024-4096 scans, depending on sample concentration.

-

Use proton broadband decoupling.

-

Set a spectral width of 0 to 220 ppm.

-

Use a relaxation delay (d1) of 2 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectra and perform baseline correction.

-

Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

Integrate the ¹H signals and pick peaks for both spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule. The nitrile and ether linkages, in particular, provide strong, unambiguous absorption bands.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 2220 - 2240 | Strong, Sharp | C≡N | Nitrile Stretch |

| 3050 - 3150 | Medium | Ar C-H | Aromatic C-H Stretch |

| 1550 - 1600 | Medium-Strong | Ar C=C | Aromatic Ring Stretch |

| 1200 - 1275 | Strong | Ar-O-C | Asymmetric C-O Stretch |

| 1000 - 1075 | Medium | Ar-O-C | Symmetric C-O Stretch |

| 750 - 850 | Strong | C-Cl | C-Cl Stretch |

Protocol: ATR-FTIR Spectroscopy

Objective: To confirm the presence of key functional groups. Attenuated Total Reflectance (ATR) is the method of choice for solid samples due to its minimal sample preparation.

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This is critical to subtract atmospheric CO₂ and H₂O signals.

-

-

Sample Analysis:

-

Place a small amount of the solid 6-Chloro-5-methoxynicotinonitrile sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

-

Label the significant peaks corresponding to the functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about fragmentation patterns, further confirming the molecular structure.

Expected Mass Spectrum Features

-

Molecular Ion (M⁺): The primary piece of information is the molecular weight. The monoisotopic mass of C₇H₅³⁵ClN₂O is 168.01.

-

Isotopic Pattern: A hallmark of a chlorine-containing compound is the presence of the M+2 peak. Due to the natural abundance of the ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) isotopes, the mass spectrum will exhibit two peaks for the molecular ion:

-

M⁺: at m/z ≈ 168.01 (corresponding to the ³⁵Cl isotopologue)

-

M+2⁺: at m/z ≈ 170.01 (corresponding to the ³⁷Cl isotopologue)

-

The intensity ratio of these peaks will be approximately 3:1 , which is a definitive indicator of a single chlorine atom.

-

-

Key Fragments: Common fragmentation pathways could include the loss of a methyl radical (-•CH₃, m/z 15) from the methoxy group or the loss of a methoxy radical (-•OCH₃, m/z 31).

Protocol: Electrospray Ionization (ESI) Mass Spectrometry

Objective: To determine the accurate mass and isotopic distribution of the molecular ion.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

-

Instrument Parameters (ESI-QTOF or ESI-Orbitrap):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Set the capillary voltage, gas flow, and temperature to optimal values for signal generation.

-

Acquire data in full scan mode over a mass range of m/z 50-500.

-

-

Data Analysis:

-

Examine the spectrum for the [M+H]⁺ ion cluster at m/z ≈ 169 and 171.

-

Verify that the mass difference is 2 Da and the intensity ratio is approximately 3:1.

-

Use the instrument software to calculate the elemental composition from the high-resolution mass measurement to confirm the molecular formula C₇H₅ClN₂O.

-

Integrated Spectroscopic Workflow

No single technique provides absolute proof of structure. The power of modern analytical chemistry lies in the integration of orthogonal techniques. The workflow below illustrates the logical process for confirming the identity and purity of 6-Chloro-5-methoxynicotinonitrile.

Caption: Integrated workflow for structural verification.

Conclusion

The structural elucidation of 6-Chloro-5-methoxynicotinonitrile is a straightforward process when a systematic, multi-technique approach is employed. The predicted spectroscopic data provides a clear roadmap for analysis. The nitrile stretch in the IR, the characteristic 3:1 isotopic pattern in the mass spectrum, and the two distinct aromatic doublets in the ¹H NMR spectrum are the key identifying features. By following the detailed protocols and interpretive logic outlined in this guide, a research scientist can confidently verify the structure and purity of this compound, ensuring the integrity of downstream applications. For access to experimental data, please refer to chemical suppliers who have performed these analyses.[2]

References

Sources

A Comprehensive Technical Guide to the Solubility of 6-Chloro-5-methoxynicotinonitrile in Organic Solvents

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 6-Chloro-5-methoxynicotinonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development and process chemistry, this document offers a foundational understanding of the principles governing its dissolution.[1][2][3][4] It outlines a robust, step-by-step protocol for the experimental determination of solubility using the widely accepted shake-flask method.[5][6][7] Furthermore, this guide presents a theoretical framework for interpreting solubility data based on solvent properties and the molecular structure of the target compound. This document is intended for researchers, scientists, and professionals in the drug development field to aid in solvent selection, process optimization, and formulation development.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a paramount physicochemical property that profoundly influences its journey from a laboratory curiosity to a viable therapeutic agent.[2][4] Poor solubility can present significant hurdles in drug discovery and development, leading to unpredictable results in biological assays, challenges in formulation, and ultimately, suboptimal bioavailability.[1][3][6] An in-depth understanding of the solubility of a compound like 6-Chloro-5-methoxynicotinonitrile in various organic solvents is therefore not merely an academic exercise but a critical component of process development and optimization.

6-Chloro-5-methoxynicotinonitrile (C₇H₅ClN₂O) is a substituted pyridine derivative with a molecular weight of 168.58 g/mol . Its structure, featuring a polar nitrile group, a methoxy group, a chloro substituent, and a nitrogen-containing aromatic ring, suggests a nuanced solubility profile that will be highly dependent on the nature of the solvent. This guide will provide the necessary tools to systematically investigate and understand these interactions.

Theoretical Principles of Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[8] The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The key properties of organic solvents that influence the solubility of 6-Chloro-5-methoxynicotinonitrile include:

-